(S)-(+)-2-(Methoxymethyl)pyrrolidine

Description

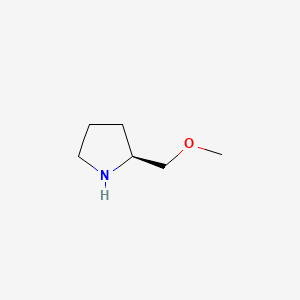

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291148 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-47-6 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63126-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine from (S)-Proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-2-(methoxymethyl)pyrrolidine (SMP), a valuable chiral auxiliary in asymmetric synthesis, starting from the readily available chiral precursor, (S)-proline.[1] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from (S)-proline is a two-step process. The first key transformation is the reduction of the carboxylic acid functionality of (S)-proline to a primary alcohol, yielding (S)-(+)-2-(hydroxymethyl)pyrrolidine, also known as (S)-prolinol.[2][3] The second step involves the O-methylation of the hydroxyl group of (S)-prolinol to afford the target compound, this compound.

References

Physical and chemical properties of (S)-(+)-2-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Methoxymethyl)pyrrolidine, a chiral cyclic amine, is a versatile building block and chiral auxiliary in asymmetric synthesis. Its unique structural features, including a stereogenic center and a coordinating methoxymethyl group, make it a valuable tool in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in synthetic chemistry.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is soluble in water, ether, and dichloromethane.[1] Below is a summary of its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Boiling Point | 62 °C at 40 mmHg | [1][2] |

| Density | 0.933 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.4457 | [2] |

| Optical Activity ([α]²⁰/D) | +2.4° (c = 2 in benzene) | [1][2] |

| Flash Point | 45 °C (113 °F) - closed cup | [2] |

| pKa | 10.01 ± 0.10 (Predicted) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 63126-47-6 | [2][3] |

| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidine | [3] |

| SMILES | COC[C@@H]1CCCN1 | [2][3] |

| InChI | 1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | [2][3] |

| InChIKey | CHPRFKYDQRKRRK-LURJTMIESA-N | [2][3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved from the chiral pool starting material, (S)-proline. The following protocol is adapted from the synthesis of the related compound, (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and outlines the key steps to obtain the target molecule.[4][5]

Experimental Protocol: Synthesis from (S)-Proline

This multi-step synthesis involves the reduction of (S)-proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine, followed by O-methylation.

Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine [4]

-

In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, suspend lithium aluminum hydride (LiAlH₄) (1.56 mol) in anhydrous tetrahydrofuran (THF) (2.5 L).

-

Heat the suspension to reflux.

-

Carefully add powdered (S)-proline (1 mol) in small portions to maintain a gentle reflux.

-

After the addition is complete, continue refluxing for an additional hour.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow addition of a solution of potassium hydroxide (28 g) in water (112 mL).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine.

Step 2: O-Methylation of (S)-(+)-2-(Hydroxymethyl)pyrrolidine This step is a conceptual adaptation for the synthesis of the title compound, based on standard organic chemistry procedures.

-

Dissolve the crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g., THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to form the alkoxide.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Prepare a sample by dissolving 5-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a standard single-pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Expected ¹H NMR Spectral Data: While a detailed, published spectrum with assigned peaks is not readily available in the searched literature, the expected proton signals would correspond to the methoxy group, the methylene group adjacent to the ether oxygen, the methine proton at the stereocenter, and the four methylene groups of the pyrrolidine ring.

Expected ¹³C NMR Spectral Data: Similarly, the ¹³C NMR spectrum would show distinct signals for the methoxy carbon, the ether-linked methylene carbon, the chiral methine carbon, and the four carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Experimental Protocol:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Acquire the mass spectrum in positive ion mode.

Fragmentation Pattern: In GC-MS analysis, the top three mass-to-charge ratio (m/z) peaks are observed at 70, 28, and 43.[3] The peak at m/z 70 likely corresponds to the loss of the methoxymethyl group, resulting in the pyrrolidinyl cation.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small drop of the neat liquid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions: The IR spectrum of this compound would be expected to show characteristic absorptions for:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.

Applications in Asymmetric Synthesis

This compound is a prominent chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[6][7] Its efficacy stems from the rigid five-membered ring and the ability of the nitrogen and the ether oxygen to chelate with metal ions, creating a sterically defined environment that favors the formation of one enantiomer over the other.[6]

This chiral auxiliary is utilized in a variety of asymmetric transformations, including:

-

Alkylation of ketones and aldehydes: By forming a chiral enamine or imine, it directs the approach of an electrophile.

-

Diels-Alder reactions: It can be used to create chiral catalysts for stereoselective cycloadditions.

-

Michael additions: It facilitates the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereocontrol.

Role in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented in the reviewed literature, the broader class of pyrrolidine-containing compounds is of significant interest in drug discovery and chemical biology. Pyrrolidine scaffolds are present in numerous biologically active molecules and approved drugs.[8][9]

For instance, derivatives of pyrrolidine have been investigated for their ability to modulate signaling pathways involved in inflammation and cancer. Some pyrrolidine-based compounds have been shown to interact with targets such as Toll-like receptors (TLRs) and sphingosine kinases (SphK). It is plausible that this compound or its derivatives could exhibit biological activity, but further research is required to elucidate any specific roles in cellular signaling.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its primary application lies in the field of asymmetric synthesis, where it serves as an effective chiral auxiliary for the stereoselective preparation of a wide range of organic compounds. While its direct biological role in signaling pathways is an area for future investigation, the prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the potential importance of this and related molecules in drug discovery and development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 63126-47-6 [smolecule.com]

- 3. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.williams.edu [chemistry.williams.edu]

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

Introduction

(S)-(+)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-L-prolinol, is a chiral organic compound widely utilized as a chiral auxiliary and building block in asymmetric synthesis. Its efficacy in inducing stereoselectivity in chemical reactions makes it a valuable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application and quality control. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Molecular Structure

-

IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol [1]

-

CAS Number: 63126-47-6[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Quantitative Data

Note: Experimentally obtained and assigned spectral data for this specific compound is not widely available in public databases. The following tables represent predicted chemical shifts based on the analysis of similar pyrrolidine derivatives and standard chemical shift increments. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 3.1 - 3.3 | Multiplet | 1H |

| -CH₂-O- | 3.3 - 3.5 | Multiplet | 2H |

| -O-CH₃ | 3.35 | Singlet | 3H |

| H-5 (α to N) | 2.8 - 3.0 | Multiplet | 2H |

| H-3, H-4 | 1.5 - 1.9 | Multiplet | 4H |

| N-H | 1.8 - 2.5 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 58 - 62 |

| -CH₂-O- | 75 - 79 |

| -O-CH₃ | 57 - 61 |

| C-5 | 45 - 49 |

| C-3 | 28 - 32 |

| C-4 | 23 - 27 |

Experimental Protocol: NMR Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, ether, and alkane functionalities.[1]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine | Medium, Broad |

| 2960 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1440 | C-H Bend | Alkane (CH₂) | Medium |

| 1120 - 1080 | C-O Stretch | Ether | Strong |

| ~1100 | C-N Stretch | Aliphatic Amine | Medium |

Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is suitable for the analysis of liquid samples.[3]

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is powered on and the ATR accessory is installed.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[3]

-

-

Background Spectrum:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[4]

-

If the sample is volatile, a cover can be placed over the sample area.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[3]

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Quantitative Data

The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of pyrrolidine derivatives is often dominated by α-cleavage adjacent to the nitrogen atom.[5]

Table 4: Key Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |

| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) | Low to Medium |

| 84 | [M - OCH₃]⁺ | Medium |

| 70 | [M - CH₂OCH₃]⁺ (Base Peak) | 100% |

| 44 | [C₂H₆N]⁺ | High |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[6]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[6]

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to split/splitless mode at a temperature of 250°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A capillary column suitable for amine analysis (e.g., a base-deactivated column) should be used to prevent peak tailing.[7]

-

Oven Program: A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.

-

The resulting mass spectrum for the peak corresponding to this compound can be compared with library spectra for identification, and the fragmentation pattern can be analyzed for structural confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

References

- 1. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-(甲氧基甲基)吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. benchchem.com [benchchem.com]

- 7. gcms.cz [gcms.cz]

Technical Guide: (S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of (S)-(+)-2-(Methoxymethyl)pyrrolidine, identified by CAS number 63126-47-6. The information is compiled from various safety data sheets and chemical supplier information for use in a research and development setting.

Chemical and Physical Properties

This compound, also known as O-Methyl-L-Prolinol or SMP, is a chiral pyrrolidine derivative.[1][2] It is a flammable liquid and vapor.[3][4] The following tables summarize its key physicochemical properties.

Table 1: General Chemical Information

| Identifier | Value | Source |

| CAS Number | 63126-47-6 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [6][7] |

| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidine | [6][7] |

| Synonyms | O-Methyl-L-prolinol, SMP | [1][2] |

| InChI Key | CHPRFKYDQRKRRK-LURJTMIESA-N | |

| SMILES String | COC[C@@H]1CCCN1 |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [1][6] |

| Appearance | Light yellow liquid | [5] |

| Boiling Point | 62 °C at 40 mmHg | [6] |

| Density | 0.933 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.4457 | [1] |

| Optical Activity | [α]20/D +2.4°, c = 2 in benzene | |

| Flash Point | 45 °C (113.0 °F) - closed cup | [1] |

Hazard Identification and Safety Information

This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] The target organ for toxicity is the respiratory system.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Source |

| Flammable Liquids | 3 | [3] |

| Skin Corrosion/Irritation | 2 | [3] |

| Serious Eye Damage/Eye Irritation | 2A | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | [3] |

Table 4: GHS Label Elements

| Element | Information | Source |

| Signal Word | Warning | [3] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P210, P233, P240, P241, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 | [1][3] |

The following diagram illustrates the logical flow from hazard identification to recommended safety precautions.

Caption: Hazard and Precautionary Statement Relationships.

Toxicological Information

Experimental Protocols

Specific, detailed experimental protocols for the determination of the physicochemical properties listed in this guide are not provided in the source documents. The data is often cited as "literature" values in supplier documentation. Standard analytical methods such as Gas Chromatography (GC) are used to determine purity.[1]

Mechanism of Action and Signaling Pathways

There is currently no scientific literature available describing a specific mechanism of action or any associated signaling pathways for this compound.[6] Its use in the literature appears to be primarily as a chiral auxiliary or building block in organic synthesis.[8]

Handling, Storage, and Disposal

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Use in a well-ventilated area, such as a fume hood.[6] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools and take precautionary measures against static discharge.[3]

Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Keep cool.[1] The recommended storage is in a cool, dark place, at temperatures below 15°C.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the original SDS from the supplier before handling this chemical. All personnel handling this substance should be adequately trained in chemical safety and handling procedures.

References

- 1. aksci.com [aksci.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Buy this compound | 63126-47-6 [smolecule.com]

- 7. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Core Mechanism of (S)-(+)-2-(Methoxymethyl)pyrrolidine as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) and its derivatives have established themselves as powerful and versatile chiral auxiliaries in modern asymmetric synthesis. Their ability to induce high levels of stereocontrol in the formation of new stereogenic centers has made them invaluable tools in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the core mechanisms governing the stereodirecting influence of SMP, with a focus on its most prominent applications in asymmetric alkylation, aldol reactions, and Michael additions. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction to Chiral Auxiliaries and the Role of SMP

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to diastereomeric transition states with different energy levels, thus favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound, a proline-derived chiral auxiliary, and its renowned amino-derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), developed by E.J. Corey and D. Enders, are highly effective due to several key structural features.[2] The rigid five-membered pyrrolidine ring restricts conformational flexibility, while the methoxymethyl group plays a crucial role in chelation with metal cations, leading to a well-defined and sterically biased transition state. This predictable stereochemical control is a significant advantage in synthetic planning.[2]

Asymmetric Alkylation of Carbonyl Compounds via SAMP/RAMP Hydrazones

The most extensively studied and widely utilized application of SMP is in the asymmetric α-alkylation of ketones and aldehydes via the SAMP/RAMP hydrazone methodology.[1][2] This powerful C-C bond-forming reaction allows for the introduction of a wide range of alkyl groups at the α-position of a carbonyl compound with exceptional levels of stereocontrol.

The Core Mechanism of Stereocontrol

The stereochemical outcome of the SAMP-mediated alkylation is dictated by a highly organized, chelated transition state. The key steps and the origin of the high diastereoselectivity are outlined below:

-

Hydrazone Formation: The carbonyl compound reacts with SAMP to form a chiral hydrazone. This step temporarily replaces the carbonyl oxygen with the chiral auxiliary.

-

Deprotonation and Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This forms a resonance-stabilized lithium azaenolate.

-

Chelated Transition State: The lithium cation is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group. This creates a rigid, bicyclic-like structure. The stereochemistry of the azaenolate is predominantly the (E) configuration at the C=C bond and the (Z) configuration at the C-N bond.

-

Diastereoselective Alkylation: The pyrrolidine ring and its substituent effectively block one face of the azaenolate. The incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[2]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated carbonyl compound and recover the auxiliary.[1]

TS [label=<

Azaenolate Chelated lithium azaenolate with the (E)c=c and (Z)c-n configuration.

Steric Shielding The pyrrolidine ring blocks the top face of the azaenolate.

Electrophilic Attack The electrophile (R-X) approaches from the less hindered bottom face.

>]; } }Quantitative Data for Asymmetric Alkylation

The SAMP/RAMP hydrazone method consistently provides high diastereoselectivities and chemical yields for a wide range of ketones, aldehydes, and electrophiles.

| Entry | Carbonyl Compound | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| 1 | 3-Pentanone | Ethyl Iodide | ≥97 | 90 | [3] |

| 2 | Cyclohexanone | Methyl Iodide | >95 | 85 | [2] |

| 3 | Propanal | Benzyl Bromide | 98 | 78 | [2] |

| 4 | Acetone | n-Butyl Iodide | >96 | 82 | [2] |

| 5 | 2-Methylcyclohexanone | Allyl Bromide | 95 | 88 | [2] |

Detailed Experimental Protocol: Asymmetric Alkylation of 3-Pentanone

This protocol is adapted from the procedure reported by Enders et al. for the synthesis of (S)-(+)-4-methyl-3-heptanone.[3]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

-

To a 50-mL flask equipped with a condenser and a magnetic stir bar, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Alkylation of the SAMP Hydrazone

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 21.9 mL, 35 mmol) to a solution of diisopropylamine (3.54 g, 35 mmol) in 40 mL of anhydrous diethyl ether at 0°C.

-

Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (5.0 g, 25 mmol) in 20 mL of anhydrous diethyl ether dropwise.

-

Stir the resulting yellow-orange solution at -78°C for 2 hours.

-

Add ethyl iodide (5.85 g, 37.5 mmol) to the solution at -110°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of 40 mL of water. Separate the ethereal layer, and extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Cleavage of the Alkylated Hydrazone

-

Dissolve the crude alkylated hydrazone in 50 mL of dichloromethane in a Schlenk tube and cool to -78°C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon to remove excess ozone.

-

Concentrate the solution under reduced pressure and purify the residue by distillation or flash column chromatography to afford the enantiomerically enriched (S)-(+)-4-methyl-3-heptanone.

Asymmetric Aldol Reactions

The SAMP/RAMP methodology has also been successfully extended to asymmetric aldol reactions, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds.

Mechanism of Stereocontrol in Aldol Reactions

The mechanism mirrors that of the alkylation, with the electrophile being an aldehyde or ketone. The pre-formed lithium azaenolate reacts with the carbonyl electrophile via a highly ordered, six-membered chair-like transition state. The stereochemistry of the newly formed hydroxyl and alkyl-bearing stereocenters is controlled by the facial bias of the chelated azaenolate.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Ketone Hydrazone | Aldehyde | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| 1 | Acetone-SAMP | Benzaldehyde | >96 (syn) | 85 | [4] |

| 2 | Propiophenone-SAMP | Isobutyraldehyde | 95 (syn) | 78 | [4] |

| 3 | Cyclohexanone-SAMP | Acetaldehyde | 94 (anti) | 81 | [4] |

Detailed Experimental Protocol: Asymmetric Aldol Reaction

-

Prepare the lithium azaenolate of the desired SAMP-ketone hydrazone as described in the alkylation protocol (Section 2.3, Step 2, points 1-3).

-

Cool the azaenolate solution to -100°C.

-

Add the aldehyde (1.5 equivalents) dropwise to the solution.

-

Stir the reaction mixture at -100°C for 30 minutes and then at -78°C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cleave the auxiliary from the crude aldol adduct hydrazone as described in the alkylation protocol (Section 2.3, Step 3) to obtain the β-hydroxy carbonyl compound.

Asymmetric Michael Additions

The conjugate addition of SAMP-derived azaenolates to α,β-unsaturated carbonyl compounds provides a powerful method for the enantioselective formation of 1,5-dicarbonyl compounds and related structures.

Mechanism of Stereocontrol in Michael Additions

Similar to the alkylation and aldol reactions, the stereochemical outcome of the Michael addition is governed by the attack of the chelated lithium azaenolate on the Michael acceptor from the less sterically encumbered face. The reaction proceeds through a transition state where the Michael acceptor is oriented to minimize steric interactions with the chiral auxiliary.

Quantitative Data for Asymmetric Michael Additions

| Entry | Ketone Hydrazone | Michael Acceptor | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| 1 | Acetone-SAMP | Methyl Vinyl Ketone | >95 | 80 | [5] |

| 2 | Cyclohexanone-SAMP | Acrylonitrile | 96 | 75 | [5] |

| 3 | Propiophenone-SAMP | Phenyl Acrylate | 94 | 82 | [5] |

Detailed Experimental Protocol: Asymmetric Michael Addition

-

Generate the lithium azaenolate of the SAMP-ketone hydrazone as described in the alkylation protocol (Section 2.3, Step 2, points 1-3).

-

Cool the azaenolate solution to -78°C.

-

Add a solution of the Michael acceptor (1.2 equivalents) in anhydrous THF to the azaenolate solution.

-

Stir the reaction mixture at -78°C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform an aqueous workup as described for the aldol reaction.

-

Cleave the auxiliary from the crude Michael adduct hydrazone using ozonolysis or hydrolysis to yield the 1,5-dicarbonyl compound.

Conclusion

This compound and its derivatives, particularly SAMP, are highly effective and reliable chiral auxiliaries for a range of asymmetric transformations. The predictable stereochemical outcomes, high diastereoselectivities, and robust nature of these auxiliaries have solidified their position in the toolbox of synthetic organic chemists. The core principle of their stereodirecting ability lies in the formation of a rigid, chelated azaenolate intermediate that effectively shields one prochiral face, directing the approach of the electrophile to the opposite face. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technology in the synthesis of enantiomerically enriched molecules.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mit.edu [web.mit.edu]

- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-(+)- and (R)-(-)-2-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry, synthesis, and application of the chiral auxiliaries (S)-(+)-2-(Methoxymethyl)pyrrolidine and its enantiomer, (R)-(-)-2-(Methoxymethyl)pyrrolidine. These compounds, often referred to as SMP and RMP respectively, are pivotal in modern organic synthesis, enabling the stereoselective construction of complex molecular architectures, a critical aspect of drug discovery and development.

Introduction to Chiral Auxiliaries and the Role of 2-(Methoxymethyl)pyrrolidine

In the realm of stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] By introducing a stereogenic center, the auxiliary directs the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved from the product and can often be recovered for reuse.[2]

This compound and its (R)-enantiomer are highly effective chiral auxiliaries derived from the readily available amino acids (S)-proline and (R)-glutamic acid, respectively.[3] Their efficacy stems from the rigid five-membered pyrrolidine ring and the presence of a methoxymethyl group. This structure creates a well-defined steric environment that biases the approach of reagents to one face of a prochiral substrate, leading to high diastereoselectivity and, ultimately, high enantiomeric excess in the final product.[4]

Physicochemical Properties

The distinct stereochemistry of (S)-(+)- and (R)-(-)-2-(Methoxymethyl)pyrrolidine gives rise to their characteristic optical activity, while their other physical properties are identical. A summary of their key physicochemical data is presented below.

| Property | This compound | (R)-(-)-2-(Methoxymethyl)pyrrolidine |

| CAS Number | 63126-47-6[5] | 84025-81-0 |

| Molecular Formula | C₆H₁₃NO[5] | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [5] | 115.17 g/mol |

| Appearance | Colorless to light yellow liquid[6] | Colorless liquid |

| Boiling Point | 62 °C at 40 mmHg[5][7] | - |

| Density | 0.933 g/mL at 25 °C[5][7] | 0.932 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.4457[5] | 1.446 |

| Specific Rotation ([α]20/D) | +2.4° (c=2 in benzene)[5][7] | -33.0° to -38.0° (c=2, 1mol/L HCl) |

Synthesis of 2-(Methoxymethyl)pyrrolidine Enantiomers

The synthesis of these chiral auxiliaries is well-established, typically starting from the corresponding enantiomer of proline. A widely used derivative in asymmetric synthesis is (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), for which a detailed experimental protocol is available from Organic Syntheses. The synthesis of this compound follows a similar pathway, omitting the final amination step. The synthesis of the (R)-enantiomers proceeds analogously from (R)-proline.

Representative Synthetic Workflow

The following diagram illustrates the general synthetic pathway from (S)-proline to this compound.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This protocol, adapted from Organic Syntheses, outlines the preparation of SAMP, a key derivative of this compound. The synthesis of SMP would involve the hydrolysis of the N-formyl intermediate without proceeding to the amination step.

Step A: (S)-(+)-2-Hydroxymethylpyrrolidine In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (60 g, 1.58 mol) in 2.5 L of anhydrous tetrahydrofuran (THF) is prepared. To this suspension, (S)-proline (115 g, 1.0 mol) is added portion-wise over 2 hours. The mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the successive dropwise addition of 60 mL of water, 60 mL of 15% aqueous sodium hydroxide, and 180 mL of water. The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are concentrated under reduced pressure to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.

Step B: (S)-(-)-1-Formyl-2-hydroxymethylpyrrolidine The crude (S)-(+)-2-hydroxymethylpyrrolidine from Step A is dissolved in 500 mL of methyl formate and the solution is stirred at room temperature for 12 hours. The excess methyl formate is removed under reduced pressure to give the crude N-formyl derivative.

Step C: (S)-(-)-1-Formyl-2-methoxymethylpyrrolidine To a solution of the crude product from Step B in 1 L of anhydrous THF at 0 °C is added sodium hydride (48 g of a 60% dispersion in mineral oil, 1.2 mol) portion-wise. The mixture is stirred for 1 hour at 0 °C, and then methyl iodide (75 mL, 1.2 mol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the careful addition of water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

Step D: (S)-(+)-2-Methoxymethylpyrrolidine A solution of 180 g of potassium hydroxide in 720 mL of water is added to the crude product from the O-methylation step and the mixture is vigorously stirred overnight. The product is then extracted with diethyl ether, and the combined organic layers are dried and concentrated.

Step E: (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine The aqueous amine hydrochloride solution is adjusted to a pH of 2.8–3.2 with aqueous 50% potassium hydroxide. A solution of 80 g (1 mol) of potassium cyanate in 140 mL of water is then added all at once at 15°C and the mixture is allowed to stir for at least 12 hr at 20°C.

Step F: (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) A chilled solution of potassium hypochlorite is added to the crude urea from the previous step at -5°C. The mixture is stirred and then extracted with diethyl ether to yield SAMP.

Applications in Asymmetric Synthesis

This compound and its enantiomer are widely employed as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol reactions.

Asymmetric Alkylation

A key application is the asymmetric α-alkylation of ketones and aldehydes. The carbonyl compound is first converted to a chiral enamine or, more commonly, a hydrazone using a derivative like SAMP or RAMP. The chiral auxiliary then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high stereoselectivity. Subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound with a high enantiomeric excess.

The following diagram illustrates the logical workflow of an asymmetric alkylation using a chiral pyrrolidine auxiliary.

Caption: Logical workflow for asymmetric α-alkylation.

Enantiomeric Excess in Asymmetric Alkylation

The effectiveness of a chiral auxiliary is quantified by the enantiomeric excess (ee) of the product. High ee values indicate a high degree of stereocontrol. The use of SAMP and RAMP in asymmetric alkylations consistently leads to products with high enantiomeric excess, often exceeding 95% ee.

| Reaction | Chiral Auxiliary | Electrophile | Product ee (%) |

| Alkylation of Cyclohexanone | SAMP | Iodomethane | >95 |

| Alkylation of Propanal | RAMP | Benzyl bromide | >96 |

| Alkylation of Acetone | SAMP | Ethyl iodide | >98 |

Conclusion

This compound and its (R)-enantiomer are indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, robust performance, and the high levels of stereocontrol they impart make them highly valuable for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the application and stereochemical principles of these chiral auxiliaries is essential for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets. The continued development of methodologies utilizing these and other pyrrolidine-based chiral auxiliaries will undoubtedly continue to push the boundaries of modern organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalyzed Enantioselective Aldol Additions of Latent Enolate Equivalents | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Pyrrolidine-Based Chiral Auxiliaries: A Technical Guide

Introduction: In the landscape of asymmetric synthesis, chiral auxiliaries represent a foundational and powerful strategy for the stereocontrolled formation of new chiral centers. These molecular entities, temporarily incorporated into a prochiral substrate, guide the stereochemical course of a reaction before being cleaved, ideally for recovery and reuse. Among the pantheon of such auxiliaries, those derived from the readily available and inexpensive amino acid proline have carved out a significant niche. This technical guide provides an in-depth exploration of the discovery, history, and application of pyrrolidine-based chiral auxiliaries, with a particular focus on the seminal work of Corey and Enders and the subsequent evolution of these indispensable tools for researchers and drug development professionals.

A Historical Perspective: From Concept to Cornerstone

The concept of using a temporary chiral handle to direct a stereoselective reaction has its roots in the broader history of asymmetric synthesis. However, the development of practical and highly effective pyrrolidine-based chiral auxiliaries can be traced back to the pioneering work of E.J. Corey and Dieter Enders in the mid-1970s. Their seminal 1976 publication laid the groundwork for the use of chiral hydrazones in asymmetric alkylation reactions, a methodology that would become a cornerstone of modern organic synthesis.[1]

This breakthrough was built upon earlier work, such as G. Stork's development of enamine alkylation in 1963 and A.I. Meyers' 1976 report on the alkylation of metallated azaenolates of hydrazones using an acyclic amino acid-derived auxiliary.[1][2] The innovation of Corey and Enders was the introduction of a chiral, rigid pyrrolidine framework derived from proline, which provided a well-defined stereochemical environment for the asymmetric transformation.[1]

dot

Caption: Historical timeline of pyrrolidine-based chiral auxiliaries.

Core Principles of Pyrrolidine-Based Chiral Auxiliaries

The efficacy of pyrrolidine-based chiral auxiliaries hinges on several key principles:

-

Temporary Incorporation: The chiral auxiliary is covalently attached to a prochiral substrate, typically a ketone or aldehyde, to form a chiral intermediate. In the case of the most well-known examples, this intermediate is a hydrazone.[3]

-

Stereochemical Control: The rigid pyrrolidine ring and its substituents create a sterically and electronically biased environment. This directs the approach of a reagent to one of the two diastereotopic faces of the intermediate, leading to the formation of a new stereocenter with high diastereoselectivity.[4]

-

Chelation: In the case of SAMP and RAMP, the methoxymethyl group plays a crucial role in forming a rigid, chelated transition state with a metal cation (typically lithium), further locking the conformation and enhancing stereocontrol.[4][]

-

Cleavage and Recovery: After the stereocenter-forming reaction, the auxiliary is cleaved from the product, often through oxidative or hydrolytic methods, to reveal the desired chiral molecule. A key advantage is the potential for high-yield recovery of the auxiliary for reuse.[3]

The Archetypal Auxiliaries: SAMP and RAMP

The most widely recognized and utilized pyrrolidine-based chiral auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Developed by Enders and his research group, these auxiliaries are synthesized from the readily available amino acids (S)-proline and (R)-glutamic acid, respectively.[]

dot

Caption: General workflow of the SAMP/RAMP hydrazone methodology.

Synthesis of SAMP and RAMP

The synthesis of SAMP from (S)-proline is a well-established, multi-step process that has been optimized for efficiency and scale.[6]

Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) [6]

-

Reduction of (S)-Proline: (S)-proline is reduced with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) to afford (S)-(+)-2-hydroxymethylpyrrolidine ((S)-prolinol).

-

Formylation: The crude (S)-prolinol is treated with methyl formate to yield (S)-(-)-1-formyl-2-hydroxymethylpyrrolidine.

-

O-Methylation: The formylated prolinol is deprotonated with sodium hydride and then treated with methyl iodide in THF to give (S)-(-)-1-formyl-2-methoxymethylpyrrolidine.

-

Hydrolysis: The formyl group is removed by acid hydrolysis (e.g., with HCl) to yield (S)-(+)-2-methoxymethylpyrrolidine.

-

Urea Formation: The resulting amine is reacted with potassium cyanate to form (S)-(-)-1-carbamoyl-2-methoxymethylpyrrolidine.

-

Hofmann Degradation: The final step involves a Hofmann degradation of the urea derivative using potassium hydroxide and potassium hypochlorite to furnish (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

The synthesis of RAMP follows a similar sequence, starting from (R)-proline.

Evolution of Pyrrolidine-Based Auxiliaries

The success of SAMP and RAMP spurred the development of second-generation auxiliaries designed to offer improved steric hindrance, alternative electronic properties, or enhanced rigidity, thereby fine-tuning the stereochemical outcome of reactions.[7]

dot

Caption: Structural evolution of pyrrolidine-based chiral auxiliaries.

Some notable second-generation auxiliaries include:

-

(S)-1-Amino-2-(diphenylhydroxymethyl)pyrrolidine (SADP): Features a bulky diphenylhydroxymethyl group to enhance facial shielding.

-

(S)-1-Amino-2-(1-ethyl-1-hydroxypropyl)pyrrolidine (SAEP): Offers different steric demands compared to the methoxymethyl group of SAMP.

-

(S)-1-Amino-2-(1-phenyl-1-hydroxypropyl)pyrrolidine (SAPP): Incorporates an aromatic ring to influence the electronic environment.

-

(R,R,R)-2-Amino-3-methoxymethyl-2-azabicyclo[3.3.0]octane (RAMBO): A more rigid, bicyclic analog of RAMP designed to reduce conformational flexibility.[7]

Applications in Asymmetric Synthesis

The primary application of SAMP and RAMP is the asymmetric α-alkylation of ketones and aldehydes. However, their utility extends to a wide range of other important transformations.

Asymmetric Alkylation

This is the hallmark application of the SAMP/RAMP methodology. The process involves the formation of the chiral hydrazone, deprotonation with a strong base like lithium diisopropylamide (LDA) to form the corresponding azaenolate, followed by reaction with an electrophile (e.g., an alkyl halide).[1]

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Methyl Iodide using SAMP [8]

-

Hydrazone Formation: Cyclohexanone is refluxed with SAMP (1.2 equivalents) in benzene or toluene with azeotropic removal of water using a Dean-Stark apparatus to form the corresponding SAMP hydrazone.

-

Deprotonation: The purified hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the lithium azaenolate.

-

Alkylation: Methyl iodide (1.5 equivalents) is added to the azaenolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.

-

Work-up and Cleavage: The reaction is quenched with water, and the product is extracted. The crude alkylated hydrazone is then cleaved (see Section 6) to yield (R)-2-methylcyclohexanone.

Table 1: Asymmetric Alkylation of Ketone SAMP Hydrazones

| Ketone | Electrophile | Yield (%) | d.e. (%) | e.e. (%) of Product |

| Cyclohexanone | MeI | 65-80 | >95 | >95 |

| Cyclopentanone | EtI | 70-85 | >95 | >95 |

| Propiophenone | BnBr | 60-75 | >90 | >90 |

| 3-Pentanone | EtI | 56-58 | >97 | >97 |

Data compiled from various sources, including[8][9].

Asymmetric Aldol Reactions

The lithium azaenolates derived from SAMP/RAMP hydrazones can also act as nucleophiles in aldol reactions with aldehydes, affording β-hydroxy ketones with high diastereoselectivity and enantioselectivity after cleavage.

Table 2: Asymmetric Aldol Reactions using SAMP Hydrazones

| Ketone | Aldehyde | Yield (%) | d.e. (%) | e.e. (%) of Product |

| Acetone | Benzaldehyde | 65-81 | >90 | >90 |

| Cyclohexanone | Isobutyraldehyde | 70-85 | >95 | >95 |

| 3-Pentanone | Benzaldehyde | 60-75 | >90 | >90 |

Data compiled from various sources, including[10].

Asymmetric Conjugate (Michael) Additions

The SAMP/RAMP methodology has also been successfully applied to asymmetric Michael additions, where the chiral azaenolate adds to α,β-unsaturated esters, ketones, and other Michael acceptors.[11]

Table 3: Asymmetric Michael Additions using SAMP Hydrazones

| Ketone | Michael Acceptor | Yield (%) | d.e. (%) | e.e. (%) of Product |

| Acetone | Methyl acrylate | 46-62 | >96 | >96 |

| Cyclohexanone | Nitroethylene | 70-85 | >90 | >90 |

| 3-Pentanone | Ethyl crotonate | 60-75 | >95 | >95 |

Data compiled from various sources, including[12][13].

Cleavage of the Chiral Auxiliary

The final step in a chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the chiral product. Several methods have been developed for the cleavage of the robust hydrazone bond, with the choice of method depending on the sensitivity of the functional groups in the product.

Experimental Protocols for Hydrazone Cleavage:

-

Ozonolysis: This is a common and efficient method. The alkylated hydrazone is dissolved in a solvent like dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists. Reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) then yields the ketone.[1]

-

Oxidative Hydrolysis with Sodium Perborate: A milder oxidative method involves treating the hydrazone with sodium perborate in a buffered solution (pH 7) of THF and water.[10]

-

Hydrolysis with Oxalic Acid: For substrates sensitive to oxidation, hydrolysis with a saturated aqueous solution of oxalic acid in a two-phase system (e.g., diethyl ether/water) can be effective and allows for the recovery of the auxiliary.[10]

-

Other Oxidative Methods: Reagents such as magnesium monoperoxyphthalate (MMPP) and selenium dioxide with hydrogen peroxide have also been employed for the oxidative cleavage of SAMP/RAMP hydrazones.[10]

Conclusion

From their conceptual beginnings to their current status as indispensable tools in the synthetic organic chemist's toolbox, pyrrolidine-based chiral auxiliaries have had a profound impact on the field of asymmetric synthesis. The pioneering work of Corey and Enders in developing the SAMP/RAMP hydrazone methodology opened the door to the reliable and highly stereoselective synthesis of a vast array of chiral molecules. The continued evolution of these auxiliaries, with the development of second-generation systems, further underscores their versatility and enduring importance. For researchers and professionals in drug development, a thorough understanding of the history, principles, and practical applications of these powerful chiral auxiliaries remains essential for the efficient and elegant construction of complex, enantiomerically pure molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. web.mit.edu [web.mit.edu]

- 10. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-2-(Methoxymethyl)pyrrolidine: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-(Methoxymethyl)pyrrolidine, often referred to as O-Methyl-L-prolinol or SMP, is a pivotal chiral building block in modern organic synthesis. Its rigid five-membered ring structure, derived from the natural amino acid L-proline, combined with the coordinating methoxymethyl group, makes it an exceptionally effective chiral auxiliary and organocatalyst.[1][2] This technical guide provides an in-depth overview of its commercial availability from leading suppliers, detailed synthesis protocols, and its application in key asymmetric transformations critical to the pharmaceutical and agrochemical industries.[3]

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The quality and purity of the compound can vary between suppliers and even between batches. Researchers should carefully consider the specifications provided in the certificate of analysis to ensure the material is suitable for their intended application, particularly for sensitive catalytic processes where high enantiomeric and chemical purity is paramount.

Below is a comparative summary of typical specifications from major suppliers.

| Supplier | Product Number (Example) | Purity (Typical) | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 277053 | 99% | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |

| TCI America | M1161 | >98.0% (GC) | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |

| Thermo Scientific Chemicals | L09608 | 98% | Liquid | 63126-47-6 | C₆H₁₃NO | 115.176 |

| Santa Cruz Biotechnology | sc-239103 | - | Liquid | 63126-47-6 | C₆H₁₃NO | 115.17 |

Note: Purity and other specifications are lot-dependent and should be confirmed with the supplier's Certificate of Analysis.[4][5][6][7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Boiling Point | 62 °C at 40 mmHg | |

| Density | 0.933 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4457 | |

| Optical Activity ([α]20/D) | +2.4° (c=2 in benzene) | |

| Flash Point | 45 °C (113 °F) - closed cup | [4] |

| Solubility | Soluble in water, ether, and dichloromethane | [1] |

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available and inexpensive chiral pool starting material, L-proline. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation.

Experimental Protocol: Synthesis from L-Proline

This protocol is a representative procedure based on established chemical transformations.

Step 1: Reduction of L-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)

-

Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure: a. To a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add L-proline (1.0 eq.) portion-wise. b. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). c. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). d. Filter the resulting granular precipitate and wash thoroughly with THF. e. Concentrate the filtrate under reduced pressure to yield crude (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol) as an oil, which can be used in the next step without further purification.

Step 2: O-Methylation to this compound

-

Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.

-

Procedure: a. Dissolve the crude L-Prolinol (1.0 eq.) in anhydrous THF and cool the solution to 0 °C. b. Add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise, allowing for the cessation of hydrogen evolution between additions. c. Stir the resulting suspension at room temperature for 1 hour. d. Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq.) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by the slow addition of water. g. Extract the aqueous layer with diethyl ether or dichloromethane. h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions.[2] Its utility stems from its ability to form chiral enamines or amides, which then direct the approach of an electrophile to one face of the molecule with high selectivity.[1]

Experimental Protocol: Asymmetric Alkylation of a Ketone

This protocol illustrates the use of this compound to synthesize an enantioenriched α-alkylated ketone.

-

Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.

-

Step 1: Formation of the Chiral Enamine a. In the reaction flask, combine the prochiral ketone (e.g., cyclohexanone, 1.0 eq.) and this compound (1.1 eq.) in anhydrous toluene. b. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. d. Once the reaction is complete (monitored by TLC or disappearance of water), cool the mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is typically used directly in the next step.

-

Step 2: Diastereoselective Alkylation a. Dissolve the crude enamine in anhydrous THF and cool to -78 °C. b. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise. c. Stir the reaction at -78 °C for several hours until the reaction is complete.

-

Step 3: Hydrolysis to the Chiral Ketone a. Quench the reaction with an aqueous solution of acetic acid/sodium acetate buffer. b. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate. c. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product by flash column chromatography to yield the enantioenriched α-alkylated ketone. The chiral auxiliary can often be recovered.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a common motif in many FDA-approved drugs and biologically active natural products.[11][12] Chiral auxiliaries like this compound are instrumental in the efficient, stereocontrolled synthesis of these complex molecules.[3] The ability to reliably introduce specific stereocenters is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[13] While this compound itself is not typically a pharmacologically active compound involved in signaling pathways, its role as a synthetic tool is indispensable in the development of new therapeutics.[3]

Visualization of Workflows

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.

Caption: A logical workflow for selecting a commercial supplier.

Experimental Workflow for Asymmetric Alkylation

The diagram below outlines the key stages in a typical asymmetric alkylation experiment using this compound as a chiral auxiliary.

Caption: An experimental workflow for asymmetric alkylation.

References

- 1. This compound CAS#: 63126-47-6 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 99 63126-47-6 [sigmaaldrich.com]

- 5. (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. (S)-2-(Methoxymethyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. specau.com.au [specau.com.au]

- 10. (S)-2-(Methoxymethyl)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. This compound | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Asymmetric Alkylation Utilizing the (S)-2-(Methoxymethyl)pyrrolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules in pharmaceutical and natural product chemistry. The use of chiral auxiliaries remains a robust and reliable strategy to achieve high levels of stereocontrol. The pyrrolidine scaffold, derived from the readily available amino acid proline, is a privileged structure in asymmetric synthesis.

This document provides detailed application notes and protocols for the asymmetric alkylation of ketones and aldehydes using the chiral auxiliary derived from (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP). While SMP can form chiral enamines, the scientific literature overwhelmingly demonstrates that its N-amino derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) , is the superior and predominantly used reagent for this transformation. The resulting chiral hydrazones, developed by E. J. Corey and Dieter Enders, offer higher reactivity, excellent regioselectivity, and predictable high levels of enantioselectivity upon alkylation.[1]

This guide will therefore focus on the well-established and highly reliable SAMP/RAMP hydrazone alkylation methodology.

Principle of the Method

The SAMP/RAMP hydrazone alkylation is a powerful three-step sequence for the asymmetric α-alkylation of ketones and aldehydes[1]:

-

Hydrazone Formation: A prochiral ketone or aldehyde is condensed with the chiral auxiliary SAMP (or its enantiomer RAMP) to form a chiral hydrazone.

-

Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then alkylated with an electrophile (e.g., an alkyl halide). The stereochemical outcome is directed by the chiral auxiliary.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound with high enantiomeric excess and to allow for the recovery of the auxiliary.[1][2]

The high degree of stereocontrol is attributed to a rigid, chelated transition state of the lithium azaenolate, where the methoxymethyl group coordinates to the lithium ion. This conformation effectively shields one face of the nucleophilic carbon, directing the incoming electrophile to the opposite, less sterically hindered face.[3]

Visualization of the Workflow and Mechanism

The following diagrams illustrate the logical workflow of the SAMP hydrazone alkylation and the proposed mechanism for stereochemical induction.

Caption: General workflow of the three-step SAMP hydrazone method.

Caption: Stereochemical model for the alkylation of the SAMP azaenolate.

Quantitative Data Summary

The SAMP/RAMP hydrazone method has been successfully applied to a wide range of ketones and aldehydes, affording high yields and excellent enantioselectivities.

Table 1: Asymmetric Alkylation of Cyclohexanone using SAMP

| Electrophile (R-X) | Yield (%) | e.e. (%) |

| Methyl iodide | 75-85 | >95 |

| Ethyl iodide | 70-80 | >95 |

| Benzyl bromide | 80-90 | >95 |

| Allyl bromide | 75-85 | >95 |

Data compiled from various literature sources. Yields and e.e. can vary based on specific reaction conditions.

Table 2: Asymmetric Alkylation of Acyclic Ketones and Aldehydes using SAMP

| Carbonyl Substrate | Electrophile (R-X) | Yield (%) | d.e. / e.e. (%) | Reference |

| 3-Pentanone | n-Butyl iodide | 56-58 (overall) | >97 (d.e.) | [4] |

| Propanal | Methyl iodide | ~60 (overall) | >95 (e.e.) | [1] |

| Diethyl ketone | Benzyl bromide | 70-80 | >96 (d.e.) | [5] |

| Oxetan-3-one | Benzyl bromide | 71 | 84 (e.e.) | [6] |

d.e. = diastereomeric excess of the alkylated hydrazone; e.e. = enantiomeric excess of the final ketone/aldehyde.

Experimental Protocols

CAUTION: These reactions involve pyrophoric reagents (LDA) and hazardous materials (ozone, alkyl halides). All procedures should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Methyl Iodide

This protocol is a representative example of the three-step procedure.

Step 1: Formation of (S)-Cyclohexanone SAMP Hydrazone [7]

-

To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of ketone), add cyclohexanone (1.0 equivalent).

-

Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

-